2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide
Description
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O3/c19-14-4-6-15(7-5-14)23-12-11-22(18(23)26)13-16(24)20-8-2-10-21-9-1-3-17(21)25/h4-7H,1-3,8-13H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSBLLFZCFSIIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)CN2CCN(C2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the oxoimidazolidinyl intermediate, followed by the introduction of the fluorophenyl group. The final step involves the coupling of the oxopyrrolidinyl propyl chain to the acetamide backbone. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to consistent product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxo derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxy derivatives.
Scientific Research Applications
2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects and Electronic Properties
- Target Compound: Contains a 4-fluorophenyl group on the imidazolidinone ring and a 2-oxopyrrolidinylpropyl side chain. Fluorine’s electron-withdrawing nature may reduce metabolic oxidation compared to chlorine-containing analogs .
- Compound (2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide) : Substituted with dichlorophenyl and pyrazolyl groups. Chlorine increases lipophilicity but may lead to higher toxicity or slower clearance compared to fluorine .
- Compound (N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide): Features fluorophenyl and chromenone moieties.
Molecular Conformation and Hydrogen Bonding
- Target Compound: The imidazolidinone and pyrrolidinone rings may adopt planar or puckered conformations, influencing intermolecular interactions. The amide linker likely participates in hydrogen bonding, similar to ’s dimerization via N–H⋯O bonds .
- Compound: Exhibits R₂²(10) hydrogen-bonded dimers with a planar amide group. Dihedral angles between aromatic rings (48.45°–80.70°) indicate steric hindrance and reduced coplanarity compared to the target compound’s fluorophenyl-imidazolidinone system .
- Compound: The chromenone core and pyrazolopyrimidine groups likely enforce rigidity, reducing rotational freedom. Fluorine substituents may stabilize π-stacking interactions .
Comparative Data Table
Key Research Findings and Implications
- Fluorine vs. Chlorine : Fluorine in the target compound may improve metabolic stability over chlorine in ’s analog, aligning with trends in drug design .
- Conformational Flexibility: The target compound’s pyrrolidinone side chain could enhance solubility compared to ’s rigid pyrazolyl system.
- Synthetic Scalability : Transition-metal catalysis () offers advantages for complex heterocycles but may require stricter purification than carbodiimide-based methods () .
Biological Activity
2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide is a synthetic compound that belongs to the class of oxoimidazolidinyl derivatives. Its unique structure and functional groups suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanism may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering signaling pathways and biological responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which could be useful in treating infections.
- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines indicate possible anticancer activity.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, contributing to its therapeutic potential in inflammatory diseases.
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound.
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Showed inhibition against Gram-positive bacteria. |
| Study 2 | Anticancer Activity | Induced apoptosis in specific cancer cell lines. |
| Study 3 | Anti-inflammatory Effects | Reduced inflammatory markers in vitro. |
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the oxoimidazolidinyl intermediate.
- Introduction of the fluorophenyl group.
- Coupling with the oxopyrrolidinyl propyl chain.
Optimized reaction conditions are crucial for achieving high yields and purity.
Comparison with Similar Compounds
Comparative analysis with similar compounds reveals unique properties:
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound A | Similar oxoimidazolidin structure | Antimicrobial |
| Compound B | Different functional groups | Anticancer |
Q & A
Q. What are the standard synthetic routes for synthesizing this compound, and what reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step reactions, including:
- Acylation : Use of acetyl chloride with Na₂CO₃ in CH₂Cl₂ under controlled temperatures (e.g., 0–25°C) .
- Coupling reactions : Polar aprotic solvents (e.g., DMF) and catalysts (e.g., piperidine) to facilitate bond formation .
- Purification : Gradient silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallization from ethyl acetate .
Q. Key Reaction Conditions Table
| Step | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Acylation | CH₂Cl₂ | Na₂CO₃ | 0–25°C | 58 |
| Coupling | DMF | Piperidine | 60–80°C | 40–70 |
Q. What analytical techniques are recommended for structural validation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in CDCl₃ to confirm backbone structure and substituent positions .
- Mass Spectrometry (ESI/APCI+) : To verify molecular weight (e.g., m/z 347 [M+H]⁺) .
- HPLC : For purity quantification (>95% purity threshold) .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria .
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Fluorogenic assays targeting kinases or proteases implicated in disease pathways .
Advanced Research Questions
Q. How can Design of Experiments (DoE) resolve inconsistencies in synthesis yield across laboratories?
- Factor screening : Use fractional factorial designs to identify critical variables (e.g., solvent polarity, catalyst loading) .
- Response surface methodology (RSM) : Optimize parameters like temperature and reaction time to maximize yield .
- Case study : A 2³ factorial design reduced reaction steps from 8 to 3 while improving yield by 22% .
Q. How should researchers address contradictory bioactivity data in different assay models?
Q. Structural Analogs and Bioactivity Table
| Analog Structure | Key Modification | Bioactivity Trend | Reference |
|---|---|---|---|
| Ethyl ester substitution | Increased lipophilicity | Enhanced anticancer IC₅₀ | |
| Piperidinyl group | Altered ring conformation | Reduced antimicrobial activity |
Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?
- Quantum chemical calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Molecular docking : Simulate binding modes with target proteins (e.g., kinases) to prioritize synthetic targets .
- Machine learning : Train models on existing bioactivity data to predict novel analogs .
Methodological Guidelines
- Synthesis Optimization : Prioritize polar aprotic solvents (DMF, DMSO) and stepwise purification to minimize byproducts .
- Data Validation : Use orthogonal techniques (e.g., NMR + HPLC) to confirm purity and structure .
- Bioassay Design : Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
